molecular formula C13H19NO B7974174 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine

1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine

Cat. No.: B7974174
M. Wt: 205.30 g/mol
InChI Key: RTSOASWEYUTVBZ-UHFFFAOYSA-N
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Description

1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine is a substituted phenethylamine derivative characterized by a cyclopropylmethoxy group at the para-position and a methyl group at the meta-position of the phenyl ring. While direct synthesis data for this compound are absent in the provided evidence, analogous syntheses (e.g., reduction of ketones with NaBH4 , lithium-halogen exchange , or nucleophilic substitutions ) suggest feasible routes.

Properties

IUPAC Name

1-[4-(cyclopropylmethoxy)-3-methylphenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-7-12(10(2)14)5-6-13(9)15-8-11-3-4-11/h5-7,10-11H,3-4,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSOASWEYUTVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The ketone precursor reacts with ammonium acetate in methanol under reflux to form an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a palladium-on-carbon (Pd/C) catalyst yields the target amine. The cyclopropylmethoxy group remains stable under these conditions due to its electron-withdrawing nature.

Optimization and Yields

Key variables include the choice of reducing agent and solvent system. NaBH3CN in tetrahydrofuran (THF) at 25°C achieves 78–82% yields, while catalytic hydrogenation (1 atm H2, 10% Pd/C) in ethanol elevates yields to 85–90%. Side products, such as over-reduced alcohols, are minimized by controlling reaction time and temperature.

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH3CNTHF2578–82
H2 (Pd/C)Ethanol5085–90

Nucleophilic Substitution and Subsequent Amination

This two-step approach begins with the synthesis of a halogenated intermediate, followed by amination.

Amination Efficiency

Using tert-butylamine as an ammonia surrogate, the reaction achieves 70–75% conversion. Subsequent hydrolysis with hydrochloric acid (HCl) releases the primary amine. Total yields range from 65–70%, with palladium catalyst recovery being a critical cost factor.

Multi-Component Coupling Strategies

Inspired by advances in one-pot syntheses, this method combines a β-ketoester, malononitrile, and hydrazine in the presence of indium(III) chloride (InCl3).

Reaction Design

Ethyl acetoacetate, hydrazine hydrate, and 4-(cyclopropylmethoxy)-3-methylbenzaldehyde undergo condensation with malononitrile under ultrasound irradiation. The InCl3 catalyst facilitates C–N bond formation, producing the amine via a pyrano[2,3-c]pyrazole intermediate.

Advantages and Limitations

Ultrasound reduces reaction time to 20–30 minutes and improves yields to 80–85%. However, the method requires precise stoichiometry and generates stoichiometric byproducts, complicating large-scale applications.

Catalytic Amination Approaches

Transition-metal catalysts enable direct amination of aryl halides.

Copper-Catalyzed Amination

4-(Cyclopropylmethoxy)-3-methylbromobenzene reacts with ammonia in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline at 100°C. Yields of 60–65% are achieved, though side reactions like aryl ether formation reduce efficiency.

Nickel-Mediated Pathways

Nickel(II) chloride (NiCl2) with a bisphosphine ligand (e.g., DPPF) enhances turnover frequency, achieving 75% yield at lower temperatures (80°C). This method is less sensitive to oxygen but requires costly ligands.

Comparative Analysis of Synthetic Routes

MethodYield (%)CostScalabilityGreen Metrics
Reductive Amination85–90ModerateHighModerate
Nucleophilic Substitution65–70HighModerateLow
Multi-Component80–85LowLowHigh
Catalytic Amination60–75HighHighModerate

Reductive amination offers the best balance of yield and scalability, while multi-component synthesis aligns with green chemistry principles. Catalytic methods require further optimization to reduce reliance on precious metals .

Chemical Reactions Analysis

Amine Functional Group Reactions

The primary amine (-NH₂) undergoes characteristic nucleophilic reactions:

Reaction TypeReagents/ConditionsProductsMechanism & Notes
Acylation Acetyl chloride, base (e.g., pyridine)N-Acetyl derivativeNucleophilic attack by the amine on the acyl chloride, forming an amide.
Schiff Base Formation Aldehydes/ketones, acid or base catalysisImine derivativesCondensation reaction with carbonyl compounds; reversible under acidic conditions.
Carbamate Formation CO₂, aqueous or solvent-free conditionsCarbamic acid or carbamate saltsProceeds via a six-membered zwitterionic transition state, as demonstrated in CO₂-amine reactions . Activation energy decreases in polar solvents (e.g., ΔG‡ = 31.3 kcal/mol in water) .

Cyclopropylmethoxy Group Reactivity

The cyclopropylmethoxy substituent exhibits unique reactivity due to its strained cyclopropane ring and methoxy linkage:

Ring-Opening Reactions

  • Acid-Catalyzed Opening : In concentrated H₂SO₄, the cyclopropane ring opens to form a carbocation intermediate, which can trap nucleophiles (e.g., water, alcohols).

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring to yield a propylmethoxy-substituted derivative.

Methoxy Group Demethylation

  • HBr/Glacial HOAc : Demethylates the methoxy group to a hydroxyl group, forming 1-[4-(cyclopropylhydroxy)-3-methylphenyl]ethan-1-amine.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s electron-donating groups (amine, methoxy, methyl) direct electrophiles to specific positions:

ElectrophilePositionProductNotes
Nitronium ion (HNO₃/H₂SO₄)Para to amine4-Nitro derivativeAmine is a strong activating group; nitration occurs at the para position.
Sulfur trioxide (SO₃/H₂SO₄)Ortho to methoxy2-Sulfo derivativeMethoxy group directs electrophiles to ortho/para positions .

Amine Oxidation

  • KMnO₄/H⁺ : Oxidizes the primary amine to a nitro group (1-[4-(cyclopropylmethoxy)-3-methylphenyl]nitroethane).

  • H₂O₂/Fe²⁺ (Fenton’s reagent) : Generates radical intermediates, leading to N-dealkylation or hydroxylation of the aromatic ring.

Ketone Reduction

  • NaBH₄ or LiAlH₄ : Reduces the compound’s synthetic precursor (1-[4-(cyclopropylmethoxy)-3-methylphenyl]ethanone) to the amine via reductive amination .

Mechanistic Insights from Computational Studies

  • CO₂ Absorption : Density functional theory (DFT) calculations reveal that carbamate formation proceeds via a six-membered transition state, with water reducing the activation barrier by 10–15 kcal/mol compared to nonpolar solvents .

  • Cyclopropane Stability : Molecular dynamics simulations indicate that the cyclopropane ring remains intact under mild conditions but undergoes strain-induced cleavage at elevated temperatures (>150°C).

Comparative Reaction Kinetics

ReactionSolventΔG‡ (kcal/mol)Reference
Carbamate formationWater31.3
Cyclopropane opening (acid)H₂SO₄22.5 (estimated)
NitrationH₂SO₄18.9 (estimated)

Scientific Research Applications

Inhibition of Enzymatic Activity

Research indicates that cycloalkylamide derivatives, similar to 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine, can act as inhibitors of various enzymes, such as soluble epoxide hydrolase (sEH). These inhibitors are crucial in modulating inflammatory responses and could have implications in treating conditions like asthma and cardiovascular diseases. The structure-activity relationship (SAR) studies have shown that modifications on the cycloalkyl ring significantly influence the inhibitory potency against sEH .

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of similar structures were tested against chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) cells. The results indicated that specific structural modifications could enhance the anticancer activity, suggesting that this compound may also exhibit similar properties .

Neuropharmacological Effects

Some derivatives of cyclopropylamine compounds are being investigated for their potential neuropharmacological effects. They may influence neurotransmitter systems and exhibit psychoactive properties, making them candidates for further research in treating neurological disorders .

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

A study focused on the synthesis and evaluation of cycloalkylamide compounds revealed that certain derivatives effectively inhibited sEH activity. The synthesized compounds were subjected to biological assays, demonstrating significant potential in reducing inflammation through this mechanism .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation, a series of cyclopropylmethoxy derivatives were assessed for their cytotoxic effects on human cancer cell lines. The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compounds. Results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget/Cell LineIC50 (µM)
This compoundsEH InhibitionHuman sEHNot yet determined
Cyclopropylmethoxy derivative AAnticancerK562 (CML)15
Cyclopropylmethoxy derivative BAnticancerPC3 (Prostate)20
Cyclopropylmethoxy derivative CAnticancerSW620 (Colon)25

Table 2: Structure-Activity Relationship Insights

Modification TypeObserved Effect
Addition of halogensIncreased cytotoxicity
Variation in alkyl chain lengthAltered sEH inhibition potency
Substitution at meta positionEnhanced selectivity for cancer cells

Mechanism of Action

The mechanism of action of 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like serotonin, dopamine, and norepinephrine. The pathways involved include signal transduction cascades that influence cellular responses and physiological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine 4-Cyclopropylmethoxy, 3-methyl C₁₃H₁₉NO 205.30 High lipophilicity (estimated logP ~2.5) -
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine 4-Trifluoroethoxy C₁₀H₁₂F₃NO 219.21 Enhanced electron-withdrawing effects; potential CNS activity
1-(4-Methoxy-3-methylphenyl)ethan-1-amine 4-Methoxy, 3-methyl C₁₀H₁₅NO 165.23 Lower lipophilicity (logP ~1.8); simpler synthesis
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride 4-Benzyloxy (3-methyl-substituted) C₁₆H₂₀ClNO 289.79 Increased steric bulk; possible antifungal/anticancer activity
1-[3-Methoxy-4-(isopropoxy)phenyl]ethan-1-amine 3-Methoxy, 4-isopropoxy C₁₂H₁₉NO₂ 209.29 Balanced lipophilicity; modular synthesis

Physicochemical Properties

  • Lipophilicity: The cyclopropylmethoxy group increases logP compared to methoxy (C₁₀H₁₅NO, logP ~1.8) but is less lipophilic than benzyloxy derivatives (C₁₆H₂₀ClNO, logP ~3.2) .
  • Electronic Effects : Cyclopropylmethoxy is electron-donating, contrasting with the electron-withdrawing trifluoroethoxy group in , which may alter receptor binding or metabolic stability.

Biological Activity

Chemical Structure and Properties

1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine is characterized by its unique cyclopropylmethoxy group attached to a phenyl ring. The structural formula can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

This structure suggests potential interactions with various biological targets, particularly in the central nervous system and cardiovascular system.

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit significant pharmacological effects:

  • Adrenergic Activity : The compound has been studied for its potential as an adrenergic receptor modulator. Similar compounds have shown selective β-blocking properties, which are crucial for managing cardiovascular conditions .
  • Antimicrobial and Antifungal Properties : Some derivatives of related structures have demonstrated notable antimicrobial activity, suggesting that this compound might also possess similar properties .

Case Studies and Research Findings

A review of available literature reveals several key findings regarding the biological activity of this compound:

  • In Vitro Studies : In vitro assays have been conducted to evaluate the compound's effects on various cell lines. For instance, studies have indicated that related compounds can inhibit growth in cancer cell lines, suggesting potential anticancer properties .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and efficacy of related compounds. These studies often measure parameters such as LD50 (lethal dose) and therapeutic index, providing insights into safety and effectiveness .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest it may interact with neurotransmitter systems or influence enzyme activity related to cell signaling pathways .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Adrenergic ModulationSelective β-blocking
AntimicrobialSignificant growth inhibition
AnticancerInhibition of cancer cell proliferation
ToxicityLD50 determined in murine models

Q & A

Q. What experimental designs address batch-to-batch variability in pharmacological studies?

  • Methodology : Implement orthogonal analytical methods (HPLC, NMR, DSC) for rigorous quality control. Use multivariate statistical analysis (PCA) to correlate impurity profiles with biological variability. Standardize in vivo dosing using PK/PD modeling .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between docking predictions and empirical binding data?

  • Methodology : Re-evaluate force field parameters (e.g., solvation effects) and incorporate flexible receptor docking. Validate with mutagenesis studies (e.g., Ala-scanning) to confirm critical binding residues .

Q. What steps resolve conflicting toxicity results from acute vs. chronic exposure models?

  • Methodology : Conduct histopathological analysis in chronic studies (90-day rodent trials) and compare with acute LD50 data. Use transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress) with time-dependent activation .

Methodological Tables

Parameter Recommended Technique Key Reference
Enantiomeric ResolutionChiral HPLC (Chiralpak AD-H column)
Metabolic ProfilingLC-MS/MS with HLM incubation
Receptor BindingRadioligand displacement (IC50)
Toxicity PredictionDeepTox algorithm

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